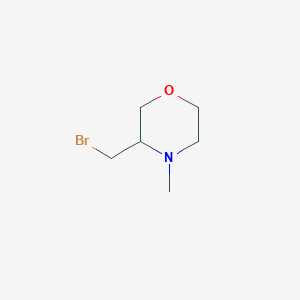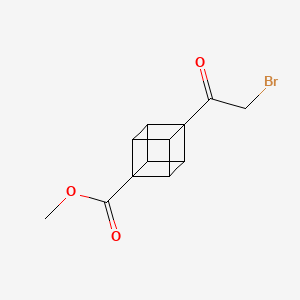
1,2,3,6-Tetra-O-benzoyl-b-D-mannopyranose
Overview
Description
1,2,3,6-Tetra-O-benzoyl-b-D-mannopyranose is a carbohydrate derivative commonly used in the synthesis of glycoconjugates, which are molecules that consist of carbohydrates covalently linked to proteins or lipids. These glycoconjugates play crucial roles in various biological processes and are often utilized in the study of infectious diseases and cancer.
Mechanism of Action
Target of Action
1,2,3,6-Tetra-O-benzoyl-b-D-mannopyranose is a carbohydrate moiety harnessed for glycoconjugate biosynthesis . These molecules bear carbohydrates linked covalently to proteins or lipids, which are the primary targets of this compound .
Mode of Action
The compound interacts with its targets (proteins or lipids) through a process known as glycosylation . This involves the addition of a carbohydrate (glycan) to a protein or lipid molecule, enhancing its stability and functionality .
Biochemical Pathways
The compound plays a pivotal role in the synthesis of glycopeptides and glycolipids . These molecules are crucial in various biological processes, including cell-cell interaction, immune response, and pathogen recognition .
Result of Action
The glycosylation of proteins and lipids by this compound can result in enhanced stability and functionality of these molecules . This can lead to improved cell-cell interactions, immune responses, and pathogen recognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,6-Tetra-O-benzoyl-b-D-mannopyranose is typically synthesized from D-mannose through a series of benzoylation reactions. The process involves the protection of hydroxyl groups using benzoyl chloride in the presence of a base such as pyridine . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective benzoylation at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetra-O-benzoyl-b-D-mannopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl groups to hydroxyl groups.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions include deprotected mannopyranose derivatives, glycosylated compounds, and various substituted mannopyranoses .
Scientific Research Applications
1,2,3,6-Tetra-O-benzoyl-b-D-mannopyranose is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is used to study carbohydrate-protein interactions and cell surface glycosylation.
Medicine: It is utilized in the development of glycopeptide and glycolipid-based therapeutics for infectious diseases and cancer.
Industry: The compound finds applications in the production of biocompatible materials and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-mannopyranose: Similar in structure but with benzyl groups instead of benzoyl groups.
1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose: Contains an additional benzoyl group at the 4-position.
2,3,4,6-Tetra-O-acetyl-D-mannopyranose: Acetyl groups replace the benzoyl groups.
Uniqueness
1,2,3,6-Tetra-O-benzoyl-b-D-mannopyranose is unique due to its specific pattern of benzoylation, which provides distinct reactivity and selectivity in synthetic applications. This makes it particularly valuable for the synthesis of complex glycoconjugates and the study of carbohydrate-related biological processes.
Properties
IUPAC Name |
[(2R,3R,4S,5S,6S)-4,5,6-tribenzoyloxy-3-hydroxyoxan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O10/c35-27-26(21-40-30(36)22-13-5-1-6-14-22)41-34(44-33(39)25-19-11-4-12-20-25)29(43-32(38)24-17-9-3-10-18-24)28(27)42-31(37)23-15-7-2-8-16-23/h1-20,26-29,34-35H,21H2/t26-,27-,28+,29+,34+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHLAWIOLBRAAK-PHTFWENYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201275727 | |
| Record name | β-D-Mannopyranose, 1,2,3,6-tetrabenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171482-60-3 | |
| Record name | β-D-Mannopyranose, 1,2,3,6-tetrabenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171482-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Mannopyranose, 1,2,3,6-tetrabenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3040124.png)






![1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone](/img/structure/B3040139.png)






